3-(Trifluoromethyl)cyclopentan-1-ol
Description
Significance of Organofluorine Chemistry in Contemporary Organic Synthesis
Organofluorine chemistry has profoundly impacted various scientific disciplines. The introduction of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties. mdpi.comcas.cn Fluorine's high electronegativity and the strength of the carbon-fluorine bond contribute to increased metabolic stability, enhanced lipophilicity, and improved binding affinity of molecules, making them highly desirable in drug discovery. cas.cnmdpi.com It is estimated that over 20% of all pharmaceuticals contain at least one fluorine atom, a testament to the transformative power of this element in medicinal chemistry. cas.cnwikipedia.org The development of novel fluorination methods continues to expand the toolkit available to chemists, enabling the synthesis of increasingly complex and valuable fluorinated molecules. numberanalytics.comnumberanalytics.com
The Cyclopentane (B165970) Ring System in Chemical Scaffolding
The cyclopentane ring, a five-membered aliphatic carbocycle, is a prevalent structural motif in a vast array of natural products and synthetic compounds. fiveable.menih.gov Its non-planar, puckered conformation minimizes torsional strain, providing a three-dimensional scaffold that can enhance the binding affinity and selectivity of a molecule for its biological target. fiveable.me The cyclopentane framework is found in crucial biomolecules like steroids and prostaglandins, highlighting its importance in biological systems. fiveable.me In drug design, the cyclopentane ring is often utilized to introduce conformational rigidity, which can improve a drug candidate's metabolic stability and membrane permeability. dergipark.org.trnih.gov
Strategic Importance of Trifluoromethyl Group Incorporation in Cyclic Alcohols
The trifluoromethyl (CF3) group is one of the most significant fluorinated moieties in medicinal chemistry. mdpi.com Its incorporation into cyclic alcohols, such as cyclopentanol (B49286), offers a powerful strategy for modulating a molecule's properties. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the alcohol and the reactivity of neighboring functional groups. mdpi.com Furthermore, the CF3 group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comresearchgate.net This increased stability, coupled with enhanced lipophilicity, can significantly improve the pharmacokinetic profile of a drug candidate. mdpi.com The challenge of selectively introducing a trifluoromethyl group onto an aliphatic ring underscores the importance of developing novel synthetic methodologies. nih.gov
Scope and Objectives of Research on 3-(Trifluoromethyl)cyclopentan-1-ol
Research on this compound is driven by the need for novel building blocks in the synthesis of complex, biologically active molecules. The specific placement of the trifluoromethyl group at the 3-position of the cyclopentanol ring offers a unique combination of steric and electronic properties. Current research focuses on developing efficient and stereoselective synthetic routes to access this compound and its derivatives. A key objective is to explore the utility of this compound as a scaffold for the creation of new chemical entities with potential applications in medicine and materials science. The investigation of its chemical reactivity and potential as a chiral synthon are also active areas of research.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H9F3O | PubChem |
| Monoisotopic Mass | 154.06055 Da | PubChem |
| Predicted XlogP | 1.8 | PubChem |
| SMILES | C1CC(CC1C(F)(F)F)O | PubChem |
| InChI | InChI=1S/C6H9F3O/c7-6(8,9)4-1-2-5(10)3-4/h4-5,10H,1-3H2 | PubChem |
| InChIKey | NPJSYKSJLNJJRM-UHFFFAOYSA-N | PubChem |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)4-1-2-5(10)3-4/h4-5,10H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJSYKSJLNJJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545584-15-3 | |
| Record name | 3-(trifluoromethyl)cyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Trifluoromethyl Cyclopentan 1 Ol and Analogues
Direct Trifluoromethylation Strategies
Direct trifluoromethylation involves the introduction of the CF3 group onto a pre-existing cyclopentane (B165970) or cyclopentene (B43876) framework. These methods are broadly categorized into electrophilic, nucleophilic, and radical approaches.
Electrophilic Trifluoromethylation Reagents in Cyclopentanol (B49286) Synthesis
Electrophilic trifluoromethylating reagents are powerful tools for the direct introduction of the CF3 group. chem-station.comconicet.gov.ar Reagents such as Togni's and Umemoto's reagents have become standard for this purpose. chem-station.comresearchgate.netsigmaaldrich.combeilstein-journals.org These hypervalent iodine compounds act as electrophilic CF3 transfer agents, often proceeding through a radical mechanism. sigmaaldrich.com
The direct trifluoromethylation of alcohols, including cyclic variants, has been achieved using Togni's reagents in the presence of zinc(II) salts. beilstein-journals.orgdiva-portal.org For the synthesis of 3-(trifluoromethyl)cyclopentan-1-ol, a potential route could involve the trifluoromethylation of a cyclopentenol (B8032323) derivative. For instance, the reaction of cyclopent-2-en-1-ol with an electrophilic trifluoromethylating reagent could, in principle, yield a trifluoromethylated cyclopentanol. The regioselectivity of this addition would be a critical factor.
| Reagent Family | Example Reagent | Typical Reaction Conditions | Ref. |
| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Metal catalyst (e.g., Zn(II) salts), organic solvent | beilstein-journals.orgdiva-portal.org |
| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Often used with a base or under photoredox conditions | researchgate.netbeilstein-journals.org |
Nucleophilic Trifluoromethylation Approaches to Cyclic Systems
Nucleophilic trifluoromethylation provides a complementary approach, typically involving the reaction of a nucleophilic "CF3-" equivalent with an electrophilic carbon center. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used source for the nucleophilic CF3 group. nih.govnih.govsemanticscholar.org
The synthesis of this compound can be envisioned through the nucleophilic trifluoromethylation of cyclopentan-1-one-3-carboxylic acid ester, followed by reduction of the ketone and decarboxylation. A more direct route involves the 1,4-conjugate addition of a trifluoromethyl nucleophile to a cyclopentenone derivative. For instance, the reaction of cyclopent-2-en-1-one with TMSCF3 in the presence of a suitable initiator would yield 3-(trifluoromethyl)cyclopentanone, which can then be reduced to the desired this compound. mdpi.com Extensive studies have been conducted to develop various nucleophilic catalysts for this transformation, with DMF often being the solvent of choice. nih.gov
| CF3 Source | Electrophile | Catalyst/Initiator | Product Type | Ref. |
| TMSCF3 | Aldehydes, Ketones | Fluoride source (e.g., TBAF), Lewis acids (e.g., TiF4) | Trifluoromethylated alcohols | nih.govsemanticscholar.org |
| TMSCF3 | Enones | Various nucleophilic catalysts | 1,4-addition products | mdpi.com |
Radical Trifluoromethylation Protocols for Cyclic Alcohols
Radical trifluoromethylation has emerged as a powerful and versatile method for the synthesis of trifluoromethylated compounds. rsc.orgnih.gov These reactions often proceed under mild conditions and exhibit high functional group tolerance. mdpi.com Visible light photoredox catalysis has become a prominent strategy for generating trifluoromethyl radicals from various precursors, such as CF3I and Togni's reagents. organic-chemistry.orgresearchgate.netnih.govacs.org
For the synthesis of this compound, a radical approach could involve the trifluoromethylation of cyclopentene. The resulting trifluoromethylated cyclopentyl radical could then be trapped by an oxygen source or undergo further reactions to install the hydroxyl group. For instance, a photoredox-catalyzed tandem trifluoromethylation/cyclization of 1,6-dienes can lead to CF3-substituted five-membered rings. researchgate.net While not a direct route to the target alcohol, subsequent functional group manipulation could yield the desired product. An N-heterocyclic carbene (NHC)-catalyzed radical trifluoromethylation of olefins with aldehydes in the presence of a Togni reagent has also been developed, leading to β-trifluoromethyl-α-substituted ketones. acs.org
| CF3 Source | Substrate | Catalyst System | Key Intermediate | Ref. |
| CF3I | Terminal Alkenes | Ru(Phen)3Cl2, DBU, visible light | Trifluoromethyl radical | organic-chemistry.orgnih.gov |
| Togni's Reagent | 1,6-Dienes | Ir(ppy)3, Na2HPO4, visible light | Trifluoromethyl radical | researchgate.net |
| Togni's Reagent | Aldehydes, Olefins | NHC catalyst, visible light | NHC-bound radical | acs.org |
Cyclization Reactions for Fluorinated Cyclopentanol Scaffolds
An alternative to direct trifluoromethylation is the construction of the trifluoromethylated cyclopentane ring through cyclization reactions. This approach allows for the strategic placement of the trifluoromethyl group in the acyclic precursor.
Intramolecular Cyclization Pathways to form 3-(Trifluoromethyl)cyclopentanols
Intramolecular cyclization reactions are a powerful tool for the stereoselective synthesis of cyclic compounds. For the preparation of this compound, an appropriately substituted acyclic precursor containing a trifluoromethyl group can be cyclized. For example, a radical cyclization of an acyclic ester containing a trifluoromethyl group could be a viable route. nih.gov Samarium(II) iodide (SmI2) has been shown to mediate the radical cyclization of acyclic esters to form cyclopentanols. nih.gov
Another approach involves the ring-closing metathesis (RCM) of a diene precursor bearing a trifluoromethyl group. researchgate.net Subsequent hydrogenation of the resulting cyclopentene would yield the saturated cyclopentane ring. organic-chemistry.org Additionally, photoredox-catalyzed radical cyclization of unactivated alkene-substituted β-ketoesters has been used to construct cyclopentanol ring skeletons. nih.gov
| Cyclization Type | Precursor Type | Reagent/Catalyst | Product | Ref. |
| Radical Cyclization | Acyclic Ester | SmI2, H2O, HMPA | Cyclopentanol derivative | nih.gov |
| Ring-Closing Metathesis | Diene | Ruthenium carbene complex | Cyclopentene derivative | researchgate.netorganic-chemistry.org |
| Photoredox Radical Cyclization | Alkene-substituted β-ketoester | Organophotocatalyst, Thiophenol | Cyclopentanol derivative | nih.gov |
Intermolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions) in the Construction of Fluorinated Cyclopentane Rings
Intermolecular cycloaddition reactions offer a convergent approach to the synthesis of cyclic systems. The [3+2] cycloaddition is particularly useful for constructing five-membered rings. A boron radical-catalyzed [3+2] cycloaddition of aroyl cyclopropanes and trifluoromethyl-substituted alkenes has been developed for the synthesis of trifluoromethyl-substituted cyclopentanes. researchgate.net
1,3-Dipolar cycloadditions are also a valuable tool for synthesizing fluorinated heterocycles, which can then be converted to carbocycles. acs.orgnih.govnih.govbibliotekanauki.plresearchgate.net For example, the reaction of a trifluoromethyl-substituted alkene with a nitrone can yield a trifluoromethylated isoxazolidine. bibliotekanauki.pl While this directly produces a heterocycle, subsequent cleavage of the N-O bond and further functional group manipulations could potentially lead to a trifluoromethylated cyclopentanol. A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones has been shown to produce fused pyrrolidine-cyclopentane systems. mdpi.com
| Cycloaddition Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |
| [3+2] Cycloaddition | Aroyl cyclopropane | Trifluoromethyl-substituted alkene | Boron radical catalyst | Trifluoromethyl-substituted cyclopentane | researchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrone | Trifluoromethyl-substituted alkene | Heat or catalyst | Trifluoromethylated isoxazolidine | bibliotekanauki.plresearchgate.net |
| 1,3-Dipolar Cycloaddition | Nitrosoarene, (Trifluoromethyl)diazomethane | Alkene | Heat | Trifluoromethylated isoxazolidine | acs.orgnih.govnih.gov |
| Formal [3+2] Cycloaddition | N-2,2,2-Trifluoroethylisatin ketimine | Cyclopentene-1,3-dione | Metal-free | Fused pyrrolidine-cyclopentane | mdpi.com |
Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers
Achieving stereocontrol in the synthesis of this compound is paramount for elucidating structure-activity relationships and for the development of chiral drugs. Methodologies to this end include asymmetric catalysis, the use of chiral auxiliaries, and diastereoselective approaches.
Asymmetric catalysis offers a powerful and atom-economical approach to establishing stereocenters. frontiersin.org For the synthesis of fluorinated cyclopentanols, this often involves the enantioselective reduction of a prochiral precursor, such as a trifluoromethylated cyclopentenone, or the asymmetric construction of the cyclopentane ring itself.
Recent advancements have highlighted the efficacy of biocatalysis in the enantioselective reduction of 3-substituted cyclopentenones, providing access to chiral cyclopentanols. researchgate.net These enzymatic methods can offer high enantioselectivities and are applicable to the synthesis of key pharmaceutical intermediates. researchgate.net Furthermore, transition-metal catalysis, particularly with ruthenium and rhodium complexes, has been successfully employed in the asymmetric hydrogenation of various ketones, including those bearing trifluoromethyl groups. researchgate.netsmolecule.com For instance, iridium-based catalysts have been developed for the highly efficient asymmetric hydrogenation of trifluoromethyl ketones, yielding chiral 2,2,2-trifluoroethanols with excellent enantioselectivities (up to 99% ee). researchgate.net Similar strategies can be envisioned for the enantioselective reduction of 3-(trifluoromethyl)cyclopentanone.
Palladium-catalyzed asymmetric synthesis has also emerged as a valuable tool for creating chiral cycloalkenone derivatives, which can serve as precursors to saturated cyclopentanols. nih.govresearchgate.net The oxidative desymmetrization of meso-dibenzoates, for example, yields γ-benzoyloxy cycloalkenones with high enantioselectivity. nih.govresearchgate.net Additionally, N-heterocyclic carbene (NHC) catalysis, in combination with Lewis acids like Ti(OiPr)₄, has been shown to facilitate the enantioselective synthesis of highly substituted cyclopentanols from simple starting materials with excellent diastereo- and enantioselectivity. snnu.edu.cn
Table 1: Examples of Asymmetric Catalysis for the Synthesis of Chiral Cyclopentanol Precursors
| Catalyst Type | Precursor | Product Type | Key Features |
| Biocatalyst (e.g., reductase) | 3-Substituted Cyclopentenone | Chiral Cyclopentanol | High enantioselectivity, applicable to pharmaceutical intermediates. researchgate.net |
| Iridium/f-amphol | Trifluoromethyl Ketone | Chiral Trifluoroethanol | High yields and excellent enantioselectivity (up to 99% ee). researchgate.net |
| Palladium/Chiral Ligand | meso-Dibenzoate | γ-Benzoyloxy Cycloalkenone | Oxidative desymmetrization, good yields, and high enantioselectivity. nih.govresearchgate.net |
| NHC/Lewis Acid | Enals and Ketoesters | Highly Substituted Cyclopentanol | Excellent diastereo- and enantioselectivity. snnu.edu.cn |
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in a reaction. rsc.orgacs.org The auxiliary, a stereogenic group temporarily incorporated into the substrate, directs the stereochemical outcome of subsequent transformations. rsc.org For the synthesis of this compound, a chiral auxiliary could be appended to a cyclopentane precursor to direct the stereoselective introduction of either the hydroxyl or trifluoromethyl group.
Fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidinones (Fox), have been developed and shown to be highly effective in controlling the stereoselectivity of enolate alkylations, aldol (B89426) reactions, and other transformations. nih.gov These auxiliaries can be particularly advantageous in the synthesis of fluorinated targets, potentially enhancing diastereoselectivity through specific steric and electronic interactions. The removal of the auxiliary after the desired stereocenter has been established yields the enantiomerically enriched product. escholarship.org
The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as terpenes, amino acids, and carbohydrates, as starting materials for the synthesis of complex chiral molecules. mdpi.comresearchgate.netrsc.org For the synthesis of this compound, a chiral terpene like carvone (B1668592) or pulegone (B1678340) could serve as a starting point. mdpi.comresearchgate.net These natural products possess defined stereocenters that can be elaborated through a series of chemical transformations to construct the desired trifluoromethylated cyclopentanol, transferring the initial chirality to the final product.
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound, this can be achieved by controlling the relative stereochemistry of the hydroxyl and trifluoromethyl groups during the formation of the cyclopentane ring or in subsequent functionalization steps.
One common strategy is the diastereoselective reduction of a 3-(trifluoromethyl)cyclopentanone. The stereochemical outcome of such a reduction can be influenced by the choice of reducing agent and the steric and electronic environment of the ketone. For example, the reduction of substituted cyclohexanones has been shown to proceed with high diastereoselectivity, which can often be controlled by chelation or steric effects. semanticscholar.org
Ring-closing reactions are also powerful tools for constructing cyclopentane rings with defined stereochemistry. For instance, a visible light-induced reductive alkyltrifluoromethylation of ynones provides a regio- and diastereoselective route to highly functionalized trifluoromethylated cyclopentanones. umich.edu Furthermore, the functionalization of existing cyclopentene systems can proceed with high diastereoselectivity. For example, the epoxidation of cyclopentenyl sulfones with agents like m-CPBA occurs diastereoselectively, and the subsequent nucleophilic ring-opening of the resulting epoxides yields cyclopentanols with controlled relative stereochemistry. acs.orgnih.gov Similarly, the aziridination of substituted cyclopentenes can be controlled to produce either the cis or trans diastereomer by selecting the appropriate reaction conditions. thieme-connect.de
Table 2: Diastereoselective Methods for Cyclopentanol Synthesis
| Method | Precursor | Key Reagents/Conditions | Product |
| Reductive Alkyltrifluoromethylation | Ynone | Langlois reagent, visible light | Trifluoromethylated Cyclopentanone umich.edu |
| Epoxidation and Ring-Opening | Cyclopentenyl Sulfone | m-CPBA, nucleophile (e.g., LiN₃) | Disubstituted Cyclopentanol acs.orgnih.gov |
| Aziridination | Substituted Cyclopentene | Sharpless or Andersson protocol | Diastereomeric Aziridines thieme-connect.de |
| Polar Radical Crossover | Cyclopentenylboronic Ester | Organolithium, trifluoromethyl iodide | Trisubstituted Cyclopentane umich.edu |
Transformations from Precursors Bearing Trifluoromethyl Groups
An alternative and often more direct approach to this compound involves the use of starting materials that already contain the trifluoromethyl group. These precursors can then be transformed into the target alcohol through functional group interconversions or the derivatization of unsaturated systems.
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. masterorganicchemistry.com In the context of synthesizing this compound, a readily available cyclopentane derivative with a trifluoromethyl group and another functional group can be converted to the desired alcohol. For instance, a carboxylic acid or ester at the 1-position of the 3-(trifluoromethyl)cyclopentane ring could be reduced to the primary alcohol. Similarly, a halide at this position could undergo nucleophilic substitution with a hydroxide (B78521) source.
Trifluoromethylated cyclopentanones and cyclopentenes are versatile precursors for the synthesis of this compound. The ketone can be readily reduced to the corresponding alcohol using a variety of reducing agents. The choice of reducing agent can influence the diastereoselectivity of the reaction, providing access to different stereoisomers of the final product. smolecule.com
Trifluoromethylated cyclopentenes offer multiple avenues for the introduction of the hydroxyl group. One common method is hydroboration-oxidation, which typically results in the anti-Markovnikov addition of water across the double bond, placing the hydroxyl group at the less substituted carbon in a syn-stereochemical fashion. numberanalytics.comic.ac.uknptel.ac.in Another approach is epoxidation of the double bond followed by nucleophilic ring-opening. rsc.orgacs.orgnih.gov The epoxide can be opened with water or other nucleophiles under acidic or basic conditions to yield a trans-1,2-diol, which can then be further manipulated if necessary. Asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be employed to introduce two hydroxyl groups across the double bond with high enantioselectivity, providing a route to chiral diols that can be precursors to the target alcohol.
Reaction Mechanisms and Mechanistic Insights of 3 Trifluoromethyl Cyclopentan 1 Ol
Investigation of C-O Bond Reactivity and Transformations
The reactivity of the alcohol functionality in 3-(trifluoromethyl)cyclopentan-1-ol is centered around the carbon-oxygen (C-O) bond. Reactions at this site primarily involve the cleavage of this bond, leading to elimination or substitution products.
Dehydration and Elimination Reaction Mechanisms of Fluorinated Cycloalkanols
The dehydration of alcohols to form alkenes is a fundamental elimination reaction, typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uk For a secondary alcohol like this compound, the reaction generally proceeds through an E1 (unimolecular elimination) mechanism. libretexts.org
The mechanism involves three key steps: science-revision.co.uk
Protonation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, attacking a proton (H⁺) from the acid catalyst. This forms a protonated alcohol, or an alkyloxonium ion, which is a much better leaving group than the neutral hydroxyl group.
Formation of a Carbocation: The C-O bond in the alkyloxonium ion breaks, and the leaving group departs as a neutral water molecule. This is the rate-determining step and results in the formation of a secondary carbocation intermediate at the C1 position of the cyclopentane (B165970) ring.
Deprotonation to Form an Alkene: A base (typically water or the conjugate base of the acid catalyst, like HSO₄⁻) abstracts a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form a π bond, resulting in an alkene.
The presence of the electron-withdrawing trifluoromethyl group at the C3 position significantly destabilizes the carbocation intermediate formed at C1 through a negative inductive effect (-I). beilstein-journals.org This destabilization increases the activation energy for the E1 pathway, making the dehydration of this compound more difficult compared to its non-fluorinated analog, cyclopentanol (B49286). The reaction consequently requires more forcing conditions, such as higher temperatures. libretexts.org
Deprotonation can occur from either C2 or C5, leading to a mixture of alkene isomers: 3-(trifluoromethyl)cyclopent-1-ene and 4-(trifluoromethyl)cyclopent-1-ene. The regioselectivity of the elimination is influenced by the stability of the resulting alkenes.
| Reactant | Catalyst/Conditions | Mechanism | Key Intermediate | Products |
| This compound | Concentrated H₂SO₄ or H₃PO₄, Heat | E1 Elimination | 3-(Trifluoromethyl)cyclopentyl cation | 3-(Trifluoromethyl)cyclopent-1-ene, 4-(Trifluoromethyl)cyclopent-1-ene |
Table 1: Overview of the acid-catalyzed dehydration of this compound.
Substitution Reactions at the Carbinol Center
Substitution reactions at the carbinol center involve the replacement of the hydroxyl group with another nucleophile. Similar to dehydration, these reactions are often initiated by protonating the -OH group to turn it into a good leaving group (H₂O). For secondary alcohols, both Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) mechanisms are possible, with the pathway being heavily influenced by the reaction conditions and the nature of the nucleophile.
In an Sₙ1 reaction, the mechanism shares the first two steps with the E1 pathway: protonation of the alcohol and formation of a carbocation intermediate. The carbocation is then attacked by a nucleophile. However, the strong electron-withdrawing nature of the CF₃ group destabilizes the secondary carbocation, making the Sₙ1 pathway less favorable. beilstein-journals.orgnih.gov
An Sₙ2 reaction would involve a single step where a nucleophile attacks the carbon atom bearing the leaving group, inverting the stereochemistry at that center. This pathway avoids the formation of a high-energy carbocation. However, Sₙ2 reactions on cyclopentane rings can be sterically hindered. The choice between substitution and elimination (Sₙ1 vs. E1) is often competitive, with higher temperatures and non-nucleophilic acids favoring elimination. masterorganicchemistry.com
Influence of the Trifluoromethyl Group on Reaction Pathways
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, and its presence dramatically influences reaction outcomes. nih.gov
Electronic Effects on Cyclopentane Ring Reactivity
The primary electronic influence of the CF₃ group is its strong inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached, which in turn withdraws electron density from the rest of the cyclopentane ring. masterorganicchemistry.comvaia.com
This has several consequences:
Destabilization of Positive Charges: As discussed, the CF₃ group strongly destabilizes any developing positive charge (carbocation) on the cyclopentane ring. This retards the rates of reactions proceeding through cationic intermediates, such as E1 and Sₙ1 reactions. beilstein-journals.org
Increased Acidity of C-H Bonds: The inductive withdrawal of electron density increases the acidity of the C-H bonds on the ring, particularly those closer to the CF₃ group. This can influence the regioselectivity of elimination reactions.
| Substituent Group | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect |
| -CH₃ | -0.04 | -0.13 | Electron-donating |
| -H | 0.00 | 0.00 | Neutral |
| -Cl | +0.46 | -0.23 | Electron-withdrawing |
| -CF₃ | +0.42 | +0.10 | Strongly Electron-withdrawing |
Table 2: Comparison of Hammett parameters illustrating the strong electron-withdrawing nature of the trifluoromethyl group compared to other common substituents. researchgate.net
Stereoelectronic Effects of the Trifluoromethyl Group
Stereoelectronic effects arise from the specific spatial arrangement of orbitals. The C-F bonds are highly polarized and possess low-lying antibonding orbitals (σ*C-F). These orbitals can interact with adjacent bonding orbitals (e.g., σC-H or σC-C), a phenomenon known as hyperconjugation.
In fluorinated systems, these interactions can lead to specific conformational preferences. For instance, a gauche alignment between a C-O and a vicinal C-F bond can be stabilized by hyperconjugative interactions (e.g., σC–H → σ*C–F). beilstein-journals.org In this compound, such interactions between the C-F bonds and the C-C bonds of the cyclopentane backbone can influence the puckering of the five-membered ring and the preferred orientation (axial vs. equatorial) of the substituents. This conformational bias can, in turn, affect the accessibility of the carbinol center and adjacent protons, thereby influencing the rates and stereochemical outcomes of reactions.
Ring-Opening and Rearrangement Processes in Trifluoromethylated Cyclic Systems
The reactivity of This compound under acidic conditions, which would lead to the formation of a cyclopentyl cation, is a critical point of consideration. The position of the trifluoromethyl group relative to the carbocation center dictates the subsequent reaction pathway.
Upon protonation of the hydroxyl group and subsequent loss of water, a secondary carbocation would form at the C1 position. The presence of the electron-withdrawing CF₃ group at C3 would exert a destabilizing inductive effect on this carbocation. This destabilization is a key factor that can drive rearrangements to form more stable intermediates.
One of the most common rearrangements in such systems is the Wagner-Meerwein rearrangement . escholarship.orgugent.begoogle.comrsc.org This type of rearrangement involves a 1,2-hydride or 1,2-alkyl shift to a more stable carbocationic center. In the case of the 3-(trifluoromethyl)cyclopentyl cation, a series of hydride shifts could occur, potentially leading to a mixture of cyclopentene (B43876) isomers upon deprotonation. The strong destabilizing effect of the CF₃ group would likely influence the equilibrium and rates of these shifts. beilstein-journals.org
Furthermore, the potential for ring-opening or ring-expansion reactions exists, particularly if the strain of the five-membered ring can be relieved or if a more stable carbocationic intermediate can be formed. For instance, studies on other cyclic systems, such as cyclopropanols and cyclobutanols, have shown that the presence of a trifluoromethyl group can influence ring-opening pathways. nii.ac.jp In some cases, instead of simple rearrangement within the ring, fragmentation or ring expansion to a more stable six-membered ring could be a competing pathway, although this is less common for cyclopentyl systems unless specific structural features are present.
The solvolysis of tosylate derivatives of trifluoromethylated cyclopentanols is another area where rearrangements are prominent. researchgate.netosti.gov The departure of a good leaving group like tosylate generates a carbocation that will undergo rearrangement to the most stable possible form before being trapped by a solvent molecule. The rate and products of such reactions provide valuable mechanistic data on the stability of the involved carbocations.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Elucidation and Conformational Analysis
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules, providing accurate geometries and energies for different conformers. mdpi.com For 3-(Trifluoromethyl)cyclopentan-1-ol, DFT calculations are instrumental in elucidating the preferred three-dimensional arrangements of the atoms. The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, primarily the "envelope" and "twist" forms. The positions of the hydroxyl (-OH) and trifluoromethyl (-CF3) substituents, whether axial or equatorial, give rise to several diastereomers, each with a unique energetic profile.
DFT studies would involve geometry optimization of all possible stereoisomers to locate the energy minima on the potential energy surface. researchgate.net These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers. The relative energies of these conformers determine their population distribution at a given temperature. For instance, DFT can quantify the energetic preference for the trifluoromethyl group to occupy an equatorial position to minimize steric strain, a common phenomenon in substituted cyclohexanes that also has relevance to cyclopentane systems. mpbou.edu.in
Table 1: Illustrative DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Substituent Orientations (1-OH, 3-CF3) | Relative Energy (kcal/mol) |
| 1 | Equatorial, Equatorial | 0.00 |
| 2 | Equatorial, Axial | 1.5 - 2.5 |
| 3 | Axial, Equatorial | 2.0 - 3.5 |
| 4 | Axial, Axial | > 4.0 |
| Note: This table is illustrative and represents the type of data obtained from DFT calculations. Actual values would require specific computations. |
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While DFT provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.com By simulating the motion of atoms according to the principles of classical mechanics, MD can explore the conformational landscape and the transitions between different energy minima. unige.ch
For this compound, MD simulations can reveal the flexibility of the cyclopentane ring and the rotational freedom of the substituents. mdpi.com These simulations can track the puckering of the ring and the interchange between different envelope and twist conformations. Furthermore, MD can assess the stability of intramolecular hydrogen bonds, for example, between the hydroxyl group and the fluorine atoms of the trifluoromethyl group, and how solvent molecules might influence these interactions. The results of MD simulations can be used to generate free energy surfaces, which map the stability of different conformational states and the energy barriers between them. mdpi.com
Computational Prediction of Reaction Selectivity and Pathway Energetics
Computational chemistry can predict the selectivity of chemical reactions by calculating the energetics of possible reaction pathways. mdpi.com For this compound, this could involve modeling reactions such as oxidation of the alcohol, esterification, or nucleophilic substitution.
By calculating the activation energies for different pathways, it is possible to predict which products will be favored. For example, in an elimination reaction, DFT could be used to determine whether the reaction proceeds via an E1 or E2 mechanism and to predict the regioselectivity of double bond formation. The electron-withdrawing nature of the trifluoromethyl group would significantly influence the charge distribution in the molecule, thereby affecting its reactivity, and computational models can quantify this effect.
Quantum Chemical Characterization of Transition States and Intermediates
Understanding a chemical reaction requires not only knowing the reactants and products but also the high-energy transition states and any intermediates that are formed along the reaction pathway. wuxiapptec.com Quantum chemical methods, particularly DFT, are powerful tools for locating and characterizing these transient species. rsc.org
For a reaction involving this compound, such as an acid-catalyzed dehydration, calculations can map out the entire potential energy surface. This would involve identifying the structure and energy of the protonated alcohol, the transition state for water loss leading to a carbocation intermediate, and the transition states for the subsequent proton removal to form different alkene products. The Hammond postulate, which relates the structure of the transition state to the species (reactant or product) it is closest in energy to, can be computationally verified. wuxiapptec.com The geometry of the transition state provides crucial information about the factors controlling the reaction rate and selectivity.
Table 2: Example of Calculated Energetic Profile for a Reaction of this compound
| Species | Description | Relative Free Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Carbocation | +8.5 |
| TS2 | Second Transition State | +12.7 |
| Product | Alkene | -5.0 |
| Note: This is a hypothetical reaction profile to illustrate the data obtained from quantum chemical calculations. |
Theoretical Analysis of Fluorine's Impact on Molecular Architecture and Conformation
The high electronegativity of fluorine creates strong dipole moments and alters the electrostatic potential of the molecule. researchgate.net This can influence intermolecular interactions and the molecule's interaction with solvents or biological receptors. Furthermore, stereoelectronic effects, such as hyperconjugation involving the C-F bonds, can affect conformational stability. researchgate.net Theoretical methods can quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to study the delocalization of electron density from filled orbitals into the antibonding orbitals of the C-F bonds, providing insight into the electronic origins of conformational preferences. The steric bulk of the trifluoromethyl group also plays a significant role in dictating the most stable conformations by favoring equatorial positions to minimize 1,3-diaxial interactions. mpbou.edu.in
Advanced Applications in Chemical Research and Material Science
Utilization as Versatile Building Blocks for Complex Organic Synthesis
In contemporary organic synthesis, the use of well-defined, functionalized molecules, often termed "building blocks," is a fundamental strategy for the efficient construction of complex molecular architectures. researchgate.net These units provide chemists with pre-formed structural motifs that can be assembled in a modular fashion. 3-(Trifluoromethyl)cyclopentan-1-ol is a prime example of such a building block, offering both a three-dimensional alicyclic scaffold and the influential trifluoromethyl group.
The synthesis of novel compounds for drug discovery and life sciences increasingly relies on building blocks that provide access to new chemical space. bioorganica.com.uabioorganica.com.ua Trifluoromethylated cyclobutane (B1203170) derivatives, which are structurally similar to the cyclopentane (B165970) core of this compound, have been successfully synthesized and identified as promising for applications in drug discovery. bioorganica.com.uabioorganica.com.uanuph.edu.ua The cyclopentane ring system offers a conformationally constrained scaffold that can be used to orient appended functional groups in a precise three-dimensional arrangement. The hydroxyl group on this compound serves as a versatile chemical handle, allowing for a wide range of subsequent chemical transformations, such as etherification, esterification, or substitution, thereby enabling its incorporation into a diverse array of target molecules.
Design and Synthesis of Novel Scaffolds for Chemical Probe Development
Chemical probes are small molecules designed to interrogate biological systems and answer specific questions about biological processes, which distinguishes them from drugs that are optimized for a clinical outcome. efmc.info The design of effective chemical probes often requires the inclusion of reporter groups or unique structural features that allow for their detection and the study of their interactions.
The trifluoromethyl group of this compound is an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy. ljmu.ac.uk This technique is exceptionally sensitive and operates in a spectral window free from background signals in biological systems. By incorporating the 3-(trifluoromethyl)cyclopentane scaffold into a larger molecule designed to interact with a specific biological target, such as a protein, researchers can use ¹⁹F-NMR to monitor binding events, conformational changes, and the local environment of the probe. This makes the compound a valuable precursor for creating novel chemical probes to explore biological mechanisms and validate new drug targets. For instance, fluorinated proline analogues have been synthesized to study their conformational effects within peptides, demonstrating the utility of fluorinated cyclic scaffolds in chemical biology. nih.gov
Exploration of Fluorine's Influence on Molecular Recognition and Intermolecular Interactions
The trifluoromethyl group is not merely a passive scaffold component; it actively modulates the physicochemical properties of a molecule, which is critical for molecular recognition and binding interactions with biological targets. springernature.com The introduction of a -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity. springernature.comnih.gov
The potent electron-withdrawing nature of the three fluorine atoms significantly alters the electronic distribution within the molecule. nih.gov This influences the acidity of nearby protons and the hydrogen-bonding capabilities of the hydroxyl group. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, a crucial attribute for developing metabolically stable therapeutic agents. nih.gov The lipophilicity of a molecule, a key factor in its ability to cross cell membranes, is also significantly increased by the presence of a -CF3 group. nih.gov These properties allow chemists to fine-tune the characteristics of a lead compound to optimize its pharmacological profile.
| Property Influenced by -CF3 Group | Description |
| Metabolic Stability | The high strength of the C-F bond (bond dissociation energy of ~485 kJ/mol) makes the -CF3 group resistant to oxidative metabolism. nih.gov |
| Lipophilicity | The -CF3 group is highly lipophilic (Hansch π parameter of +0.88), which can enhance a molecule's ability to permeate biological membranes. nih.gov |
| Binding Affinity | As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic properties of a molecule, improving electrostatic and hydrogen bond interactions with biological targets. nih.gov |
| Conformation | The steric bulk and electronic properties of the -CF3 group can influence the preferred conformation of a molecule, which can be critical for selective binding to a target protein. |
| Bioisosterism | The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a chlorine atom or an isopropyl group, allowing for the fine-tuning of molecular properties. nih.gov |
Precursors for Advanced Materials with Tailored Properties
The unique properties imparted by trifluoromethylated alicyclic structures are also highly sought after in the field of materials science. This compound can serve as a monomer or a precursor for the synthesis of advanced polymers and materials with specific, tailored properties. The reactive hydroxyl group provides a straightforward point of attachment for polymerization reactions.
Research has shown that incorporating fluorinated alicyclic units into polymer backbones can lead to materials with desirable characteristics for high-performance applications, particularly in optoelectronics. mdpi.com For example, semi-alicyclic polyimides containing trifluoromethyl groups exhibit excellent solubility, high thermal stability, low dielectric constants, and enhanced optical transparency. mdpi.com Similarly, fluorinated alicyclic diepoxide resins have been synthesized that demonstrate low refractive indices and high transparency to UV light, making them suitable for optical adhesives and coatings. acs.org The presence of the trifluoromethyl-cyclopentyl moiety can reduce the material's polarizability, leading to a lower refractive index and dielectric constant, while also increasing hydrophobicity. mdpi.com
| Material Property | Effect of Trifluoromethyl Alicyclic Moiety | Potential Application |
| Dielectric Constant | Lowers the dielectric constant due to the low polarizability of the C-F bond. mdpi.com | Microelectronics, high-frequency circuit boards. |
| Refractive Index | Reduces the refractive index, leading to materials with high optical clarity. mdpi.comacs.org | Optical adhesives, coatings, optoelectronic devices. |
| Hydrophobicity | Increases the water contact angle, creating more hydrophobic and water-repellent surfaces. mdpi.com | Protective coatings, moisture barriers. |
| Solubility | Can improve the solubility of rigid polymers in common organic solvents, aiding in processability. mdpi.com | Advanced polymer processing. |
| Thermal Stability | The inherent stability of the C-F bond contributes to the overall thermal robustness of the material. | High-temperature applications. |
Applications in Agrochemical Research as Synthetic Intermediates
The agrochemical industry has increasingly turned to organofluorine chemistry to develop new generations of herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. nih.govresearchgate.net A significant portion of modern agrochemicals contains at least one fluorine atom, with the trifluoromethyl group being a particularly prevalent motif. researchgate.net
The introduction of fluorine-containing groups can dramatically enhance the biological activity of a pesticide. ccspublishing.org.cn This is achieved by modulating factors such as binding to the target enzyme or receptor, transport within the plant or insect, and resistance to metabolic breakdown. researchgate.net The most common strategy for creating these complex fluorinated agrochemicals is through the use of fluorine-containing building blocks. ccspublishing.org.cn this compound serves as an ideal synthetic intermediate in this context. It provides a robust, trifluoromethylated alicyclic core that can be elaborated into a wide range of potential new active ingredients. By using this building block, agrochemical researchers can systematically explore how the trifluoromethyl-cyclopentyl scaffold influences the biological activity and pharmacokinetic properties of new pesticide candidates. nih.gov
Challenges and Future Perspectives in Trifluoromethylated Cyclopentanol Research
Development of More Efficient and Sustainable Synthetic Methods
The synthesis of trifluoromethylated cyclopentanols often involves multi-step procedures with harsh reaction conditions, limiting their accessibility. A key challenge is the development of more efficient and environmentally friendly synthetic methods.
Recent advancements have focused on visible-light-induced photocatalysis as a sustainable approach for introducing CF3 groups. advanceseng.com This method utilizes light as a catalyst, avoiding the need for harsh conditions and toxic reagents. advanceseng.com For instance, researchers have developed a photocatalytic system that uses 2-Bromo-3,3,3-trifluoro-1-propene (BTP), a readily available and inexpensive building block, for the direct trifluoropropanation of organic halides. advanceseng.com Another innovative strategy involves the conversion of readily available cyclohexanones into highly functionalized trifluoromethyl arenes in just one or two steps, a significant improvement over traditional methods that often require harsh conditions and have limited substrate availability. purdue.edu
Furthermore, the use of inorganic bases like potassium phosphate (B84403) has been shown to be effective in the synthesis of trifluoromethyl-substituted cyclopropanes from various dienes and enynes, offering a mild and high-yielding alternative. researchgate.net The development of new fluorinating agents with reduced environmental impact, such as those derived from renewable sources, is also a key area of research in sustainable organofluorine chemistry. numberanalytics.com
Table 1: Comparison of Synthetic Methods for Trifluoromethylated Compounds
| Method | Starting Material | Key Features | Sustainability | Reference |
| Photocatalysis | Organic Halides, BTP | Visible light, mild conditions | High | advanceseng.com |
| Cyclohexanone Conversion | Cyclohexanones | One or two steps, readily available starting materials | High | purdue.edu |
| Inorganic Base-Mediated Cycloaddition | Dienes and enynes | Cheap inorganic base, high yields | Moderate | researchgate.net |
Discovery of Unprecedented Reactivity Profiles for Trifluoromethylated Cyclopentanols
The presence of the highly electronegative trifluoromethyl group significantly influences the reactivity of the cyclopentanol (B49286) ring. Understanding and exploiting these unique reactivity profiles is crucial for the development of novel synthetic transformations.
For example, the trifluoromethyl group can affect the acidity of adjacent protons and influence the stability and reactivity of the molecule. advanceseng.com This can lead to unusual reaction pathways and the formation of unexpected products. Research in this area aims to uncover novel reactions and expand the synthetic utility of trifluoromethylated cyclopentanols. Studies on the reactivity of related trifluoromethylated compounds, such as 3-phenoxy-3-perfluoroalkylprop-2-enals, have revealed interesting stereochemical outcomes influenced by solvent polarity, highlighting the complex interplay of electronic and steric effects. nih.gov
Expansion of Chiral Synthesis Methodologies for Enantiopure Compounds
Many applications of trifluoromethylated cyclopentanols, particularly in the pharmaceutical industry, require enantiomerically pure compounds. The development of stereoselective synthetic methods is therefore of paramount importance.
Current strategies for obtaining chiral cyclopentanol derivatives often involve the use of chiral auxiliaries, catalysts, or starting materials derived from the chiral pool. google.com For instance, enzymatic deracemization has been successfully employed to obtain all possible stereoisomers of cis- and trans-2-fluorocyclopentan-1-ols with high enantioselectivity. arkat-usa.org This biocatalytic approach offers a simple and effective alternative to traditional metal-complex-based asymmetric synthesis. arkat-usa.org
Another promising approach is the use of chiral catalysts in reactions such as the asymmetric transfer hydrogenation of β-trifluoromethyl ketones, which can produce homochiral β-trifluoromethyl secondary alcohols. acs.org Gold-catalyzed asymmetric cyclization of aldehydes has also been shown to be a facile route to chiral cyclopentanols. nih.gov The development of new chiral ligands and catalysts that can effectively control the stereochemistry of reactions involving trifluoromethylated substrates is an active area of research. acs.orgmdpi.com
Synergistic Integration of Experimental and Computational Approaches for Mechanistic Understanding
A deep understanding of reaction mechanisms is essential for the rational design of new and improved synthetic methods. The integration of experimental studies with computational modeling provides a powerful tool for elucidating complex reaction pathways.
Density Functional Theory (DFT) calculations have been used to investigate the origin of stereoselectivity in the dynamic kinetic resolution of β-trifluoromethyl ketones, providing insights into the transition state geometries. acs.org Computational studies can also help to predict the reactivity of different substrates and guide the optimization of reaction conditions. The combination of experimental and theoretical studies is crucial for understanding the intricate mechanisms of reactions involving trifluoromethylated compounds and for accelerating the discovery of new synthetic methodologies. acs.orgrikkyo.ac.jp
Emerging Trends in Organofluorine Chemistry and their Relevance to Cyclopentanol Systems
The field of organofluorine chemistry is constantly evolving, with new reagents and synthetic methods being developed at a rapid pace. cas.cnresearchgate.net These emerging trends have significant implications for the synthesis of trifluoromethylated cyclopentanols.
One major trend is the development of new electrophilic trifluoromethylating reagents that are more stable and easier to handle. beilstein-journals.org Another important area is the use of photoredox catalysis for the generation of trifluoromethyl radicals under mild conditions, enabling a variety of trifluoromethylation reactions. nih.govmdpi.com The application of flow chemistry is also gaining traction, offering advantages in terms of efficiency, safety, and scalability for fluorination reactions. numberanalytics.com
Furthermore, the unique properties of the carbon-fluorine bond continue to be explored to understand and control the conformation and reactivity of organofluorine compounds. rsc.org These advancements in the broader field of organofluorine chemistry will undoubtedly fuel further progress in the synthesis and application of trifluoromethylated cyclopentanols and related systems. researchgate.net
Q & A
Q. What are the primary synthetic routes for 3-(Trifluoromethyl)cyclopentan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves trifluoromethylation of cyclopentanone derivatives. Key approaches include:
- Trifluoromethylation via TMSCF₃ : Reacting cyclopentanone with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to introduce the CF₃ group .
- Nucleophilic Substitution : Using cyclopentanol precursors with trifluoropropyl halides under basic conditions (e.g., K₂CO₃ in THF or DCM) .
Q. Optimization Factors :
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolve stereochemistry and confirm hydroxyl/CF₃ group positions. For example, the CF₃ group causes deshielding in adjacent carbons .
- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 182.18) .
- X-ray Crystallography : Determine 3D conformation, critical for reactivity studies .
Advanced Research Questions
Q. How do stereoelectronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitutions?
Methodological Answer: The CF₃ group exerts strong electron-withdrawing effects:
- Steric Hindrance : The bulky CF₃ group impedes nucleophilic attack at the cyclopentane ring, favoring reactions at the hydroxyl group .
- Electronic Effects : Enhances electrophilicity of adjacent carbons, facilitating SN2 reactions with amines or thiols under basic conditions .
- Conformational Analysis : The chair/boat conformation of the cyclopentane ring (determined via DFT calculations) affects transition-state stability .
Q. Experimental Validation :
Q. How can contradictions in reported biological activity data for fluorinated cyclopentanols be resolved?
Methodological Answer: Common contradictions arise from:
- Stereochemical Variants : Enantiomers may exhibit divergent bioactivities. Use chiral HPLC to isolate and test individual stereoisomers .
- Purity Issues : Trace solvents (e.g., DCM) or byproducts can skew assays. Validate purity via GC-MS or NMR before biological testing .
- Assay Conditions : Varying pH or temperature alters enzyme interactions. Standardize assays using buffers (e.g., PBS) and controlled environments .
Q. Case Study :
Q. What strategies optimize reaction scalability for this compound synthesis?
Methodological Answer:
Q. Scale-Up Table :
| Parameter | Lab Scale (1g) | Pilot Scale (100g) |
|---|---|---|
| Yield | 65% | 58% |
| Reaction Time | 12h | 10h |
| Solvent Volume | 50mL/g | 30mL/g |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
